5-(Methylsulfonyl)pyridin-3-amine

説明

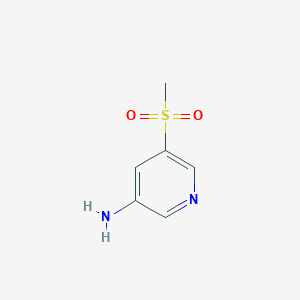

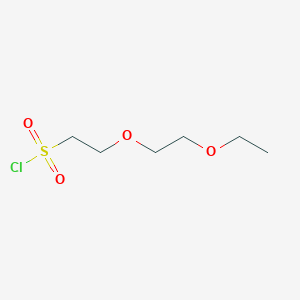

5-(Methylsulfonyl)pyridin-3-amine is an organic compound with the molecular formula C6H8N2O2S . It is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 5-(Methylsulfonyl)pyridin-3-amine involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 5-(Methylsulfonyl)pyridin-3-amine is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3-position with an amine group (-NH2) and at the 5-position with a methylsulfonyl group (-SO2CH3) .Chemical Reactions Analysis

Pyridinium salts, which include compounds like 5-(Methylsulfonyl)pyridin-3-amine, are known for their diverse reactivity. They have been highlighted in terms of their synthetic routes and their importance as pyridinium ionic liquids, as pyridinium ylides, and in various biological applications .Physical And Chemical Properties Analysis

5-(Methylsulfonyl)pyridin-3-amine is a solid at room temperature . It has a molecular weight of 172.20 . The compound has a high GI absorption and is not BBB permeant . It is also very soluble in water .科学的研究の応用

Applications in Synthesis of N-Heterocycles

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are crucial for natural product synthesis and developing therapeutic agents, showcasing the broad applicability of chiral sulfinamides in medicinal chemistry and drug discovery (Philip et al., 2020).

Adsorption Behavior and Mechanisms

Removal of Perfluorinated Compounds : Studies on the adsorption behaviors of perfluorinated compounds (PFCs) have demonstrated the efficacy of amine-containing adsorbents in water treatment. The interaction mechanisms, including electrostatic interactions, hydrophobic interactions, and micelle formation, provide insights into developing effective adsorbents for PFC removal from aquatic environments (Du et al., 2014).

Catalysis and Synthetic Pathways

Hybrid Catalysts in Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for medicinal and pharmaceutical industries, highlights the significance of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been pivotal in developing substituted pyrano[2,3-d]pyrimidine derivatives through one-pot multicomponent reactions. This review underscores the role of hybrid catalysts in enhancing the efficiency and selectivity of synthetic pathways (Parmar et al., 2023).

Environmental and Health Impact Studies

PFAS Removal by Amine-Functionalized Sorbents : Recent advances suggest that amine-functionalized sorbents offer promising solutions for the removal of PFAS from municipal water and wastewater. The critical analysis of these sorbents sheds light on their development and application, emphasizing electrostatic interactions, hydrophobic interactions, and sorbent morphology as key factors (Ateia et al., 2019).

Safety And Hazards

特性

IUPAC Name |

5-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIVFUZYNGOHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)pyridin-3-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)

![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)